molecular formula C10H16 B6264894 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene CAS No. 905822-22-2

4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

Cat. No.: B6264894
CAS No.: 905822-22-2
M. Wt: 136.2
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Description

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, commonly known as (+)-4-carene (IUPAC name: (1R,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene), is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . It is characterized by a norbornene structure with methyl substituents at positions 4, 7, and 7, and a double bond at position 2. This compound occurs naturally in essential oils of plants such as Aucoumea klaineana (okoume) and Canarium schweinfurthii (aiele) . Its stereochemistry is critical to its biological activity, with the (1R,4S,6S) configuration being the most studied enantiomer .

In traditional medicine and industrial applications, (+)-4-carene is valued for its antimicrobial properties and role in fragrance formulations. However, its volatile nature leads to reduced concentrations during processing, as observed in steamed herbal preparations of Citrus medica var. sarcodactylis (川佛手) .

Properties

CAS No.

905822-22-2

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the compound can be synthesized from 3-carene through a series of reactions, including isomerization and cyclization. The reaction conditions typically involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene often involves the extraction of essential oils from plants that naturally contain this compound. The essential oils are then subjected to fractional distillation to isolate and purify the desired compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are often employed.

Major Products Formed

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include various saturated hydrocarbons.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various chiral compounds.

    Biology: The compound is studied for its role in chemical communication among plants and insects.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with olfactory receptors in insects, influencing their behavior. In medicinal applications, the compound’s effects may be mediated through its interaction with cellular signaling pathways, leading to anti-inflammatory or antimicrobial responses.

Comparison with Similar Compounds

Key Differences :

  • The position of the double bond alters reactivity and interaction with biological targets. For example, 3-carene is less effective in binding odorant-binding proteins in insects compared to 4-carene .
  • 4-Carene exhibits stronger antibacterial activity against S. aureus (16–20 mm inhibition zones) than 3-carene .

Functional Group Variations: Borneol and Camphor

4-Carene shares a bicyclic skeleton with functionalized monoterpenes like borneol and camphor, but differs in oxidation state:

Compound Structure Functional Group Key Properties
(+)-4-Carene Bicyclo[4.1.0]hept-2-ene Alkene Antimicrobial, volatile
Borneol Bicyclo[2.2.1]heptan-3-ol Alcohol Anti-inflammatory, fragrance
Camphor Bicyclo[2.2.1]heptan-3-one Ketone Analgesic, plasticizer

Antimicrobial Activity

Compound Antimicrobial Activity (Inhibition Zones) Key Targets
(+)-4-Carene 16–20 mm (S. aureus), 6–12 mm (E. coli) Gram-positive bacteria
p-Cymene MBC: 6 mg/mL (S. aureus), 12 mg/mL (E. coli) Broad-spectrum
1,8-Cineole 99.7% purity; weak antibacterial Limited efficacy

Synergy :

  • 4-Carene and p-cymene in okoume oil show enhanced activity against S. aureus due to lipophilic interactions with bacterial membranes .

Leishmanicidal Activity

  • 4-Carene is less effective than carvacrol or thymol against Leishmania parasites, indicating structure-dependent efficacy .

Physicochemical Properties

Property (+)-4-Carene 2-Carene 3-Carene
Molecular Weight 136.23 g/mol 136.23 g/mol 136.23 g/mol
Boiling Point 167–168°C 167–168°C (lit.) Not reported
Volatility High (steaming reduces content ) Moderate High

Future Studies :

  • Investigate 4-carene’s role in drug delivery systems due to its lipophilicity.
  • Explore enantioselective synthesis for industrial-scale production.

Biological Activity

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, commonly known as (+)-4-Carene , is a bicyclic monoterpene derived from natural sources such as turpentine. Its molecular formula is C10H16C_{10}H_{16}, and it is characterized by a distinct bicyclic structure featuring three methyl substituents at the 4, 7, and 7 positions. This compound is notable for its sweet and pungent odor and has garnered attention for its diverse biological activities.

Chemical Structure

The chemical structure of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be represented as follows:

Molecular Structure C10H16\text{Molecular Structure }C_{10}H_{16}

Biological Activities

Research indicates that 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens. It disrupts the integrity of microbial cell membranes, leading to leakage of cellular components and ultimately cell death .
  • Mood Enhancement : Due to its pleasant aroma, 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene is also explored for potential applications in aromatherapy, where it may contribute to mood enhancement and relaxation.
  • Drug Delivery Potential : Research suggests that this compound can enhance the efficacy of certain drugs when used in combination therapies, indicating its potential role in drug delivery systems or as an adjuvant in therapeutic formulations.

The biological activity of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be attributed to its interaction with cellular structures:

  • Cell Membrane Disruption : The compound's ability to alter membrane permeability leads to the disruption of essential cellular processes such as ATP synthesis and protein synthesis in bacteria .
  • Morphological Changes in Microorganisms : Treatment with this compound has been shown to induce significant morphological changes in bacterial cells, further supporting its role as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
3-CareneC10H16Different methyl arrangement; less pungent
LimoneneC10H16Known for its citrus scent; widely used in cleaning products
MyrceneC10H16Found in hops; significant in beer flavoring

This table highlights how 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene stands out due to its specific arrangement of substituents and distinct odor profile.

Case Studies

Several studies have investigated the biological activity of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell walls and membranes .
  • Mood Enhancement : In a clinical trial involving aromatherapy applications, participants reported improved mood states when exposed to environments enriched with 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene.
  • Combination Therapy : Research indicated that when combined with standard antibiotics, this compound enhanced the overall effectiveness against resistant bacterial strains.

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